

# Application Notes & Protocols for 6-(3-Thienyl)pyridine-2-carboxaldehyde

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## Compound of Interest

Compound Name: 6-(3-Thienyl)pyridine-2-carboxaldehyde

CAS No.: 834884-76-3

Cat. No.: B1602402

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## Introduction: The Strategic Value of a Bifunctional Heterocyclic Scaffold

**6-(3-Thienyl)pyridine-2-carboxaldehyde** is a meticulously designed heterocyclic building block that incorporates three key chemical features: a pyridine ring, a thiophene moiety, and a reactive aldehyde group. This unique combination makes it a highly valuable scaffold in modern organic synthesis. The pyridine and thiophene rings are prevalent isosteres in medicinal chemistry, often introduced to modulate pharmacokinetic properties, enhance target binding, or participate in  $\pi$ -stacking interactions.[1] The strategic placement of the aldehyde at the 2-position of the pyridine ring provides a versatile chemical handle for a wide array of subsequent transformations, most notably the formation of imines (Schiff bases), which are foundational for developing novel ligands, catalysts, and biologically active agents.[2][3]

This guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, and key applications of **6-(3-Thienyl)pyridine-2-carboxaldehyde**, empowering researchers to effectively integrate this potent building block into their discovery workflows.

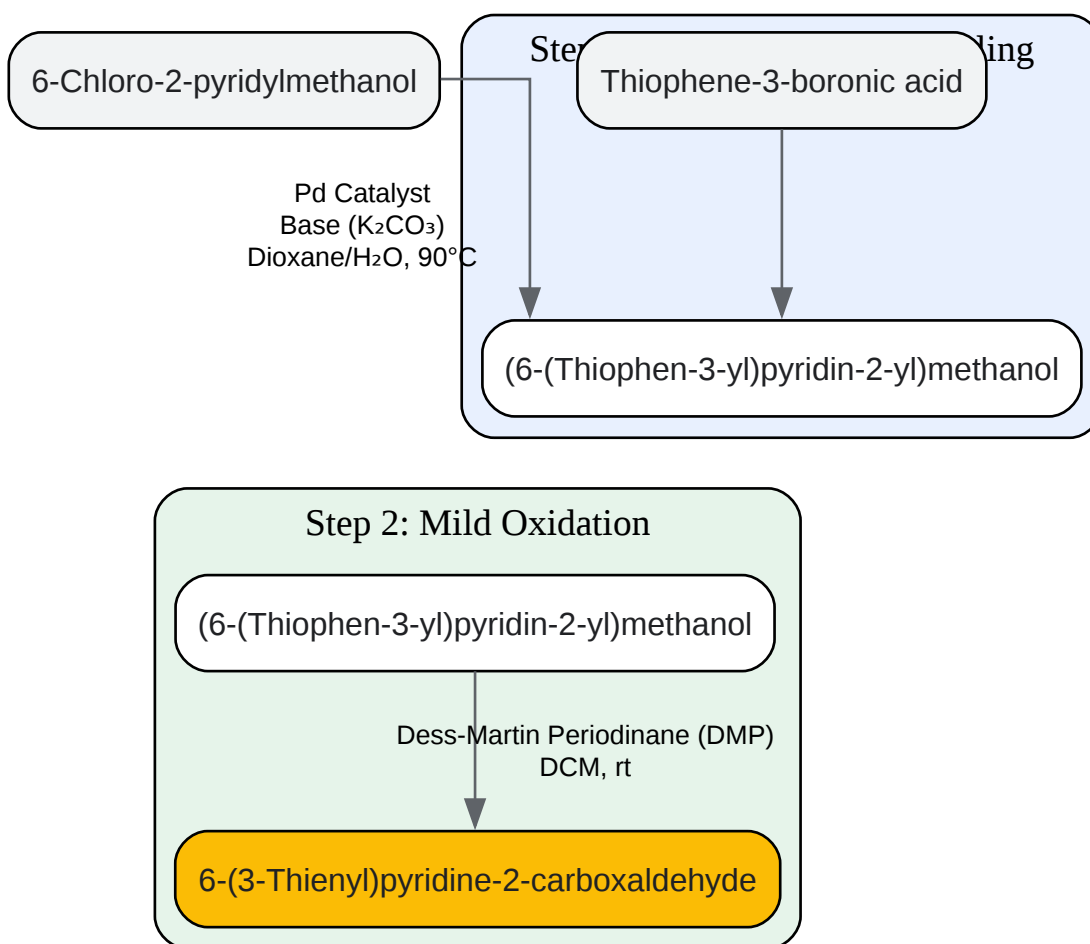
## Physicochemical Properties and Spectroscopic Data

A summary of the key properties for **6-(3-thienyl)pyridine-2-carboxaldehyde** is provided below for quick reference.

Property	Value	Source(s)
CAS Number	834884-76-3	[4][5]
Molecular Formula	C <sub>10</sub> H <sub>7</sub> NOS	[4][5]
Molecular Weight	189.23 g/mol	[5][6]
Appearance	Solid	[5]
Melting Point	73-77 °C	[5]
SMILES String	<chem>O=Cc1cccc(n1)-c2ccsc2</chem>	[5]
InChI Key	UPRCKKVQTPHFKG- UHFFFAOYSA-N	[5]

## Recommended Synthetic Workflow

The most reliable and modular synthesis of **6-(3-thienyl)pyridine-2-carboxaldehyde** is achieved through a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling followed by a mild oxidation. This approach allows for the late-stage introduction of the thiophene ring, enabling the synthesis of various analogs from a common intermediate.



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Caption: Overall synthetic workflow for **6-(3-Thienyl)pyridine-2-carboxaldehyde**.

## Protocol 3.1: Synthesis of (6-(Thiophen-3-yl)pyridin-2-yl)methanol via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, particularly between aromatic and heterocyclic rings.[7][8] This protocol utilizes a palladium catalyst to couple a commercially available chloropyridine derivative with thiophene-3-boronic acid. The use of a dialkylbiphenylphosphino ligand-based catalyst system is highly effective for coupling nitrogen-containing heterocycles, which can otherwise inhibit catalyst activity.[9]

Materials:

- 6-Chloro-2-pyridylmethanol (1.0 eq)
- Thiophene-3-boronic acid (1.2 eq)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>, 0.02 eq)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous (3.0 eq)
- 1,4-Dioxane, anhydrous
- Water, deionized
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO<sub>4</sub>), anhydrous

#### Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add 6-chloro-2-pyridylmethanol, thiophene-3-boronic acid, and potassium carbonate.
- In a separate vial, pre-mix the palladium(II) acetate and SPhos ligand in a small amount of 1,4-dioxane to form the active catalyst.
- Add the catalyst solution to the main reaction flask, followed by 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
- Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
- Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic phase sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (6-(thiophen-3-yl)pyridin-2-yl)methanol as a solid.

## Protocol 3.2: Oxidation to 6-(3-Thienyl)pyridine-2-carboxaldehyde

The oxidation of a primary alcohol to an aldehyde requires mild conditions to prevent over-oxidation to the corresponding carboxylic acid.<sup>[10]</sup> Dess-Martin periodinane (DMP) is an excellent choice as it is highly selective, operates at room temperature, and simplifies product workup.<sup>[11]</sup>

Materials:

- (6-(Thiophen-3-yl)pyridin-2-yl)methanol (1.0 eq)
- Dess-Martin Periodinane (DMP) (1.2-1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Saturated sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous

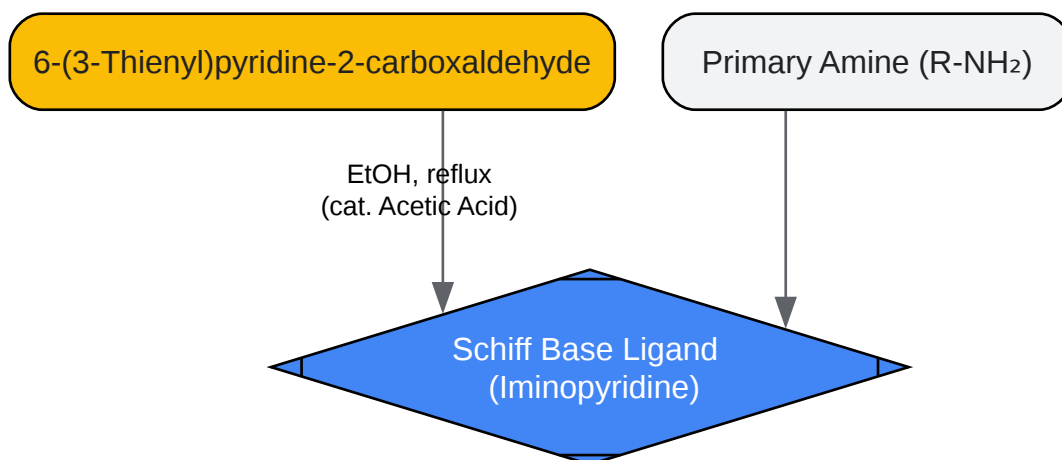
Procedure:

- Dissolve (6-(thiophen-3-yl)pyridin-2-yl)methanol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

- Add Dess-Martin periodinane to the solution in one portion at room temperature. A mild exotherm may be observed.
- Stir the reaction vigorously. The reaction is typically rapid, often completing within 1-3 hours. Monitor progress by TLC, observing the disappearance of the starting alcohol spot.
- Upon completion, quench the reaction by adding a 1:1 mixture of saturated  $\text{NaHCO}_3$  and saturated  $\text{Na}_2\text{S}_2\text{O}_3$  solution. Stir vigorously for 15-20 minutes until the organic layer becomes clear.
- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer twice with DCM.
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization or by a short plug of silica gel to yield the final product, **6-(3-thienyl)pyridine-2-carboxaldehyde**.

## Applications in Derivative Synthesis: Ligand Formation

The aldehyde functional group is a gateway to a vast chemical space. Its reaction with primary amines to form Schiff bases is a fundamental transformation used to create bidentate or tridentate ligands for coordination chemistry and catalysis.<sup>[2][3]</sup>



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Caption: Formation of an iminopyridine (Schiff base) ligand.

## Protocol 4.1: General Procedure for Schiff Base (Iminopyridine) Synthesis

This protocol describes the condensation reaction between **6-(3-thienyl)pyridine-2-carboxaldehyde** and a generic primary amine to form a new C=N bond.

Materials:

- **6-(3-Thienyl)pyridine-2-carboxaldehyde** (1.0 eq)
- A primary amine (e.g., aniline, benzylamine) (1.0-1.1 eq)
- Ethanol (absolute)
- Acetic acid (catalytic amount, 1-2 drops)

Procedure:

- Dissolve **6-(3-thienyl)pyridine-2-carboxaldehyde** in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
- Add the primary amine to the solution, followed by a catalytic amount of glacial acetic acid.

- Heat the mixture to reflux. The reaction progress can be monitored by TLC or by observing the formation of a precipitate. Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.
- Upon completion, cool the reaction mixture. The product may crystallize directly from the solution upon cooling.
- If the product precipitates, collect it by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
- If the product remains in solution, remove the ethanol under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexane).

## Safety and Handling

- Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.
- Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

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